7-Isopropyl-1H-indazole-5-carbaldehyde
Description
7-Isopropyl-1H-indazole-5-carbaldehyde (CAS 773887-09-5) is a heterocyclic aromatic compound featuring an indazole core substituted with an isopropyl group at position 7 and a carbaldehyde moiety at position 5. Its synthesis involves the reaction of 5-bromo-7-isopropyl-1H-indazole with sodium hydride (NaH) in tetrahydrofuran (THF) under inert nitrogen conditions, yielding the product in 92% efficiency . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling further derivatization via the reactive aldehyde group.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-propan-2-yl-1H-indazole-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-4-8(6-14)3-9-5-12-13-11(9)10/h3-7H,1-2H3,(H,12,13) |
InChI Key |
XLDSIJDZYOQBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1NN=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-Isopropyl-1H-indazole-5-carbaldehyde
The positional isomer 1-Isopropyl-1H-indazole-5-carbaldehyde (CAS 1554509-14-6) shares the same carbaldehyde group at position 5 but differs in the placement of the isopropyl group (position 1 instead of 7). This positional variance significantly impacts steric and electronic properties:
- Electronic Effects : The proximity of the isopropyl group to the indazole’s NH group in the 1-position may alter hydrogen-bonding capabilities compared to the 7-isopropyl analog.
This compound is commercially available through suppliers like AiFChem and Ambeed, Inc., highlighting its relevance in medicinal chemistry .
Substituent Variants: Hydroxy-Substituted Indazoles and Indoles
Compounds such as 7-Hydroxyindole and 7-hydroxyquinoline () share the indole/quinoline core but replace the carbaldehyde and isopropyl groups with hydroxyl substituents. Key differences include:
- Polarity : Hydroxy groups enhance hydrophilicity, making these compounds more water-soluble than 7-isopropyl-1H-indazole-5-carbaldehyde.
- Reactivity : The aldehyde group in the target compound allows for nucleophilic additions (e.g., forming Schiff bases), whereas hydroxy-substituted analogs are prone to oxidation or conjugation reactions like sulfation .
Carbaldehyde Derivatives: 7-Indolinecarbaldehyde
7-Indolinecarbaldehyde () features a saturated indoline ring system with a carbaldehyde group at position 6. Compared to the aromatic indazole core of the target compound:
- Ring Saturation : The indoline system may confer greater conformational flexibility, influencing pharmacokinetic properties such as metabolic stability.
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